![molecular formula C22H24ClNO2 B2639955 2-{[(2-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride CAS No. 321521-67-9](/img/structure/B2639955.png)
2-{[(2-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride
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Description
2-{[(2-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride is a chemical compound with a molecular formula of C24H27NO2·HCl. It is also known as Tamoxifen hydrochloride, and it is a nonsteroidal antiestrogen drug that is used in the treatment of breast cancer. Tamoxifen hydrochloride is a selective estrogen receptor modulator (SERM) that works by blocking the effects of estrogen on breast tissue.
Scientific Research Applications
Manganese(II and III)-Mediated Synthesis
- In the study by Qian et al. (1992), this compound was involved in the manganese-mediated synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen (Qian, Yamada, Nishino, & Kurosawa, 1992).
Formation of 1,2-Dioxanes
- Nishino et al. (1991) researched the formation of 1,2-dioxanes using this compound in reactions with manganese(III) acetate, contributing to the field of organic synthesis (Nishino, Tategami, Yamada, Korp, & Kurosawa, 1991).
Photoamination of Stilbene Derivatives
- Yasuda et al. (1992) explored the regiochemistry of photoamination of 1,2-diarylethene with ammonia, where derivatives of this compound were used (Yasuda, Isami, Kubo, Mizutani, Yamashita, & Shima, 1992).
Stereocontrolled Synthesis
- Baird et al. (2001) reported on the stereocontrolled synthesis of 2-(2-aminoalkyl)-1-hydroxycyclopropanes, involving derivatives of the compound (Baird, Huber, & Clegg, 2001).
Kinetic Isotope Effects in Solvolytic Reactions
- Thibblin and Sidhu (1992) investigated the solvolysis of related diphenylethane compounds, shedding light on the mechanism of solvolytic reactions (Thibblin & Sidhu, 1992).
Preparation of Amino Acids
- Shimohigashi, Lee, and Izumiya (1976) conducted research on the preparation of L-2-Amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins, using related compounds (Shimohigashi, Lee, & Izumiya, 1976).
Reactions in the Presence of Hydrochloric Acid
- Nakatsuji et al. (2004) studied reactions of azulenes with 1,2-diaryl-1,2-ethanediols in the presence of hydrochloric acid, providing insights into reaction mechanisms and product formation (Nakatsuji, Hata, Fujihara, Yamamoto, Sasaki, Takekuma, Yoshihara, Minematsu, & Takekuma, 2004).
Stereochemistry of Elimination Reactions
- Sugita et al. (1979) researched the stereochemistry of elimination reactions of halohydrin derivatives and related compounds with butyllithium, contributing to the understanding of reaction mechanisms (Sugita, Nakagawa, Nishimoto, Kasai, & Ichikawa, 1979).
properties
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]-1,1-diphenylethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2.ClH/c1-25-21-15-9-8-10-18(21)16-23-17-22(24,19-11-4-2-5-12-19)20-13-6-3-7-14-20;/h2-15,23-24H,16-17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTJSKSAZBWKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride |
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